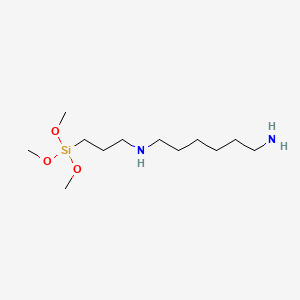
2-氟-3-甲酰基吡啶
概述
描述
2-Fluoro-3-formylpyridine, also known as 2-fluoro-3-pyridinecarboxaldehyde, is a fluorinated pyridine derivative. It is characterized by the presence of a fluorine atom at the second position and a formyl group at the third position of the pyridine ring.
科学研究应用
2-Fluoro-3-formylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Radiochemistry: The compound is utilized in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Agricultural Chemistry: It is employed in the design of agrochemicals with enhanced efficacy and environmental compatibility.
作用机制
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-formylpyridine interacts with its targets.
Biochemical Pathways
One study mentions the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization . This suggests that 2-Fluoro-3-formylpyridine may play a role in the synthesis of naphthyridines, which are heterocyclic compounds with potential biological activity.
Result of Action
It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds . This suggests that 2-Fluoro-3-formylpyridine could potentially contribute to the biological activity of these compounds.
Action Environment
The synthesis of fluoropyridines, including 2-fluoro-3-formylpyridine, often involves specific reaction conditions . These conditions could potentially influence the compound’s action and stability.
未来方向
The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of 2-Fluoro-3-formylpyridine could be optimized and expanded for more efficient and diverse production .
生化分析
Biochemical Properties
2-Fluoro-3-formylpyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of naphthyridines through the displacement of fluoride ions . This interaction is essential for the hydrogenolysis and cyclization processes, which are critical steps in the synthesis of biologically active compounds. The unique electronic properties of 2-Fluoro-3-formylpyridine enable it to act as a versatile intermediate in these reactions, enhancing the efficiency and selectivity of the enzymatic processes.
Cellular Effects
The effects of 2-Fluoro-3-formylpyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Fluoro-3-formylpyridine can alter the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells. These effects highlight the potential of 2-Fluoro-3-formylpyridine as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Fluoro-3-formylpyridine exerts its effects through specific binding interactions with biomolecules. The compound is known to interact with enzymes by forming covalent bonds with active site residues, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Furthermore, 2-Fluoro-3-formylpyridine has been shown to influence gene expression by binding to regulatory elements in the genome, modulating the transcription of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-formylpyridine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-formylpyridine in animal models have been studied to determine its safety and efficacy at different dosages. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . At lower doses, 2-Fluoro-3-formylpyridine can modulate metabolic pathways and cellular processes without causing significant harm. These findings are essential for establishing safe dosage ranges and understanding the compound’s therapeutic potential.
Metabolic Pathways
2-Fluoro-3-formylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound is known to participate in the transformation of fluorinated intermediates, leading to the formation of biologically active metabolites
Transport and Distribution
The transport and distribution of 2-Fluoro-3-formylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2-Fluoro-3-formylpyridine within specific tissues are influenced by its interactions with cellular transport mechanisms, highlighting its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-formylpyridine is a key factor in determining its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 2-Fluoro-3-formylpyridine is essential for elucidating its role in cellular processes and developing targeted therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-formylpyridine using fluorinating agents such as Selectfluor or N-fluoropyridinium salts . Another method includes the reaction of 2-fluoropyridine with formylating agents like Vilsmeier-Haack reagent . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Fluoro-3-formylpyridine often involves large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production .
化学反应分析
Types of Reactions
2-Fluoro-3-formylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Fluoro-3-pyridinecarboxylic acid.
Reduction: 2-Fluoro-3-hydroxymethylpyridine.
相似化合物的比较
2-Fluoro-3-formylpyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the formyl group, making it less versatile in chemical transformations.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different electronic and steric properties.
The uniqueness of 2-Fluoro-3-formylpyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
属性
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-90-7 | |
| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)






![2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1366357.png)

